CGP35348
Description
Overview of CGP 35348 as a Gamma-Aminobutyric Acid B (GABA_B) Receptor Antagonist
CGP 35348 is recognized as a selective and brain-penetrant antagonist of the GABA_B receptor. Its mechanism of action involves blocking the effects of the primary inhibitory neurotransmitter in the central nervous system, GABA, at the GABA_B receptor subtype. patsnap.com This compound exhibits a specific affinity for GABA_B receptors, thereby preventing GABA from binding and initiating its inhibitory signaling cascade. patsnap.com Research has determined its half-maximal inhibitory concentration (IC₅₀) to be 34 μM in rat cortical membranes. hellobio.com Notably, CGP 35348 is reported to have a higher affinity for postsynaptic GABA_B receptors compared to presynaptic ones.
| Property | Value/Description | Source |
|---|---|---|
| Receptor Target | GABA_B Receptor | wikipedia.org |
| Action | Selective Antagonist | hellobio.com |
| IC₅₀ | 34 μM (in rat cortical membranes) | hellobio.com |
| Receptor Preference | Higher affinity for postsynaptic vs. presynaptic receptors | |
| Permeability | Blood-brain barrier permeable | hellobio.com |
Historical Context and Significance in Neuroscience Research
First described in the scientific literature in 1990, CGP 35348 emerged as a centrally active blocker of GABA_B receptors, marking a significant advancement in the tools available for neuroscience research. Its ability to cross the blood-brain barrier made it particularly valuable for in vivo studies, allowing researchers to investigate the systemic effects of GABA_B receptor blockade. hellobio.com Over the years, CGP 35348 has been instrumental in elucidating the role of GABA_B receptors in a multitude of physiological and pathological processes. Its use has been documented in studies exploring epilepsy, memory formation, and the mechanisms of action of other neuroactive compounds. nih.govnih.gov For instance, research has utilized CGP 35348 to demonstrate that the behavioral and neurochemical effects of substances like gamma-hydroxybutyric acid (GHB) and baclofen (B1667701) are mediated through the activation of GABA_B receptors. nih.gov
Conceptual Framework of GABA_B Receptor Antagonism in Neurological Systems
GABA_B receptors are metabotropic G-protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the nervous system. nih.gov When activated by GABA, these receptors initiate intracellular signaling cascades that typically lead to the opening of potassium channels and the inhibition of calcium channels. nih.govyoutube.com This results in a hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and inhibiting the release of neurotransmitters. youtube.com
Detailed Research Findings
The application of CGP 35348 in experimental models has yielded specific insights into the function of GABA_B receptors.
In studies examining motor function and learning, CGP 35348 was found to improve neuromuscular coordination in a mouse model of neonatal brain damage. nih.gov Interestingly, gender-specific effects were observed, with the compound being more effective in improving motor function in female mice, while enhancing spatial learning and memory primarily in male mice. nih.gov
| Parameter | Effect of CGP 35348 | Gender Specificity | Source |
|---|---|---|---|
| Motor Function | Improved | More pronounced in females | nih.gov |
| Exploratory Behavior (Open Field) | Poor | Observed in females | nih.gov |
| Spatial Learning & Memory (Morris Water Maze) | Improved | Observed in males | nih.gov |
| Swimming Speed (Morris Water Maze) | Improved | Observed in males | nih.gov |
In research on seizure models, the role of GABA_B receptors in suppressing epileptiform activity has been explored using CGP 35348. In vitro studies on rat hippocampal slices showed that CGP 35348 could increase the frequency of spontaneous epileptiform burst discharges induced by agents like penicillin and bicuculline. nih.gov In vivo, the compound was found to facilitate convulsions induced by isoniazid but not those induced by several other convulsants, suggesting a specific role for GABA_B receptors in certain types of seizure activity. nih.gov
Furthermore, CGP 35348 has been used to counteract the effects of GABA_B receptor agonists. It effectively antagonized the decrease in locomotor activity and the increase in forebrain dopamine (B1211576) concentrations induced by both GHB and baclofen in mice. nih.gov These findings underscore the compound's utility in confirming the GABA_B receptor-mediated actions of other pharmacological agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminopropyl(diethoxymethyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO4P/c1-3-12-8(13-4-2)14(10,11)7-5-6-9/h8H,3-7,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIVUOWTHWIXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)P(=O)(CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154064 | |
| Record name | P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123690-79-9 | |
| Record name | P-(3-Aminopropyl)-P-(diethoxymethyl)phosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123690-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cgp 35348 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-35348 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TI61875H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action
Selective GABA_B Receptor Interaction
Antagonistic Action on GABA_B Receptors.
Comparative Affinity for Postsynaptic versus Presynaptic GABA_B Receptors.
Research indicates that CGP 35348 exhibits a differential affinity for postsynaptic compared to presynaptic GABA_B receptors. Several studies suggest that CGP 35348 has a significantly higher affinity for postsynaptic GABA_B receptors than for their presynaptic counterparts. rndsystems.comphysiology.orgnih.govmerckmillipore.comnih.govwho.int For example, it has been reported that CGP 35348 is about 10-30 times more potent than phaclofen (B54434) as a GABA_B blocker and has approximately 10-fold lower affinity for presynaptic receptors compared to postsynaptic sites. nih.govmerckmillipore.comnih.gov While CGP 35348 at concentrations of 100 µM can block postsynaptic GABA_B receptors, higher concentrations (around 1 mM) may be needed to fully antagonize presynaptic autoreceptor function in some preparations. nih.govnih.gov However, some findings suggest that CGP 35348 can act presynaptically in certain areas like hippocampal slices, indicating potential regional differences or context-dependent effects. nih.gov
Downstream Signaling Pathways
The antagonistic action of CGP 35348 on GABA_B receptors influences several downstream signaling pathways typically modulated by these receptors. GABA_B receptors are coupled to G proteins, primarily Gi/Go, which mediate their intracellular effects. glpbio.comguidetopharmacology.orgphysiology.org
Modulation of Adenylate Cyclase Activity.
GABA_B receptor activation is known to inhibit adenylate cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. glpbio.comguidetopharmacology.orgnih.govphysiology.org CGP 35348, by blocking GABA_B receptors, can antagonize this inhibitory effect. Studies have shown that CGP 35348 can inhibit the potentiating effect of GABA_B agonists like L-baclofen on noradrenaline-induced stimulation of adenylate cyclase in rat cortex slices. glpbio.comnih.govmerckmillipore.com While GABA_B receptors typically inhibit adenylate cyclase via Gi/Go proteins, some studies in specific brain regions like the olfactory bulb have suggested a potential for GABA_B receptors to facilitate adenylate cyclase activity, and this effect can also be counteracted by CGP 35348. nih.gov
Influence on Membrane Hyperpolarization and Inhibitory Postsynaptic Potentials.
Activation of postsynaptic GABA_B receptors commonly leads to the opening of potassium channels, resulting in an efflux of potassium ions and subsequent membrane hyperpolarization. glpbio.comguidetopharmacology.org This hyperpolarization contributes to the late inhibitory postsynaptic potential (IPSP). glpbio.comnih.gov CGP 35348 has been shown to block this membrane hyperpolarization and the late IPSP induced by GABA_B agonists in various neuronal preparations, such as hippocampal slices. glpbio.comnih.govresearchgate.netphysiology.org By blocking these effects, CGP 35348 reduces the inhibitory influence of GABA_B receptor activation on neuronal membrane potential.
Impact on Presynaptic Calcium Influx.
Presynaptic GABA_B receptors are strategically located on nerve terminals where they modulate the release of neurotransmitters. A primary mechanism by which activated presynaptic GABA_B receptors inhibit neurotransmitter release is through the inhibition of voltage-gated calcium (Ca2+) channels. americanelements.comsigmaaldrich.comhellobio.com This inhibition, often mediated by the βγ subunits of coupled G proteins, leads to a reduction in the influx of Ca2+ into the presynaptic terminal upon depolarization. Since Ca2+ influx is a critical trigger for vesicle fusion and neurotransmitter exocytosis, a decrease in presynaptic Ca2+ entry results in diminished neurotransmitter release. sigmaaldrich.comhellobio.com
Research investigating the impact of CGP 35348 on presynaptic calcium influx has demonstrated that, as a GABA_B receptor antagonist, it can counteract the inhibitory effects of GABA_B receptor activation on Ca2+ entry. For instance, studies in olfactory sensory neurons have shown that the application of CGP 35348 increases the size of evoked presynaptic calcium signals. mims.com This finding suggests a tonic, ongoing GABA_B-mediated inhibition of presynaptic calcium influx in these neurons, which is relieved by CGP 35348. mims.com
Furthermore, in experiments using rat cerebrocortical synaptosomes, CGP 35348 was found to prevent the inhibition of 4-aminopyridine (B3432731) (4AP)-evoked Ca2+ influx induced by the GABA_B receptor agonist (-)-baclofen. sigmaaldrich.com This indicates that CGP 35348 effectively blocks the ability of baclofen (B1667701) to reduce presynaptic calcium influx. Similar results have been observed in hippocampal neurons, where CGP 35348 blocked the reduction in presynaptic calcium transients caused by baclofen. hellobio.com These findings collectively support the role of CGP 35348 in modulating presynaptic calcium dynamics by antagonizing inhibitory GABA_B receptor signaling pathways linked to voltage-gated calcium channels. sigmaaldrich.comhellobio.com
Data from research highlights the effect of CGP 35348 on presynaptic calcium signals:
| Study Context | Stimulus | Effect of CGP 35348 Application | Magnitude of Effect | Citation |
| Olfactory Sensory Neurons (in vivo) | Single nerve shocks | Increased size of evoked presynaptic calcium signals | 38% increase | mims.com |
| Rat Cerebrocortical Synaptosomes | 4AP-evoked | Prevented baclofen-mediated inhibition of Ca2+ influx | Not quantified | sigmaaldrich.com |
| Hippocampal Neurons | Baclofen-induced | Blocked reduction in presynaptic calcium transients | Not quantified | hellobio.com |
The coupling between GABA_B receptors and voltage-dependent Ca2+ channels appears to be a direct one in some preparations, and this coupling can be subject to modulation by intracellular signaling pathways, such as protein kinase C (PKC). sigmaaldrich.com Stimulation of PKC has been shown to reverse the baclofen-mediated inhibition of 4AP-evoked glutamate (B1630785) release and the associated reduction in Ca2+ influx, suggesting a point of convergence for different modulatory inputs at the presynaptic terminal. sigmaaldrich.com
Interaction with Glycine (B1666218) Exocytosis.
While CGP 35348 is primarily known for its antagonist actions at GABA_B receptors, research has revealed a more complex interaction with the exocytosis of other neurotransmitters, notably glycine. Unexpectedly, studies have demonstrated that CGP 35348 can intrinsically inhibit the potassium (K+)-evoked exocytosis of glycine from superfused mouse glycinergic nerve endings. tocris.comfishersci.caamericanelements.com This effect occurs at low micromolar concentrations of CGP 35348 and was observed in both spinal cord and hippocampal preparations. tocris.com
This intrinsic inhibitory activity of CGP 35348 on glycine release is distinct from its typical role as a GABA_B receptor antagonist. In addition to its direct inhibitory effect, CGP 35348 was also capable of preventing the inhibitory effect of the GABA_B agonist (-)-baclofen on glycine release. tocris.com This suggests that CGP 35348 acts as both an antagonist at the GABA_B receptor (blocking baclofen's effect) and possesses an independent inhibitory action on glycine exocytosis.
Comparisons with other GABA_B receptor antagonists have highlighted the unique nature of this intrinsic activity. For example, another GABA_B antagonist, CGP 52432, also exhibited intrinsic activity on glycine exocytosis, although primarily in the hippocampus. tocris.com In contrast, CGP 54626, a highly potent GABA_B antagonist, showed only minimal intrinsic inhibitory activity on glycine release. tocris.com Furthermore, SCH 50911, a GABA_B antagonist belonging to a different chemical class, was devoid of significant intrinsic activity in this assay, while phaclofen was effective only at much higher concentrations. tocris.com
These findings suggest that the inhibition of glycine exocytosis by CGP 35348 may involve mechanisms beyond simple orthosteric blockade of the GABA_B receptor. The precise molecular target and mechanism underlying this intrinsic inhibitory effect on glycine release warrant further investigation.
Detailed findings on the interaction of CGP 35348 with glycine exocytosis:
Neurophysiological Effects and Central Nervous System Modulation
Modulation of Synaptic Transmission and Plasticity
CGP 35348 exerts significant influence over the fundamental processes of synaptic transmission and plasticity, which are the cellular underpinnings of learning and memory. Its primary mechanism of action is the blockade of GABAB receptors, thereby altering the delicate balance of excitation and inhibition in neuronal circuits.
Effects on Long-Term Potentiation (LTP)
Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is a widely studied cellular model for memory. The role of CGP 35348 in modulating LTP is complex and depends on both the concentration of the compound and the specific electrical stimulation protocol used to induce plasticity.
Research in rat hippocampal slices has shown that selective GABAB receptor blockers, including CGP 35348 at a concentration of 100 μM, can facilitate the induction of LTP in the CA1 area. nih.gov This suggests that under normal conditions, GABAB receptor activation exerts a restraining influence on the mechanisms that lead to synaptic strengthening.
Further studies have revealed a more nuanced interaction. When LTP is induced using theta burst stimulation (TBS), a pattern that mimics endogenous brain rhythms, the effect of CGP 35348 is dose-dependent. Intermediate concentrations facilitate LTP, while higher concentrations can lead to a suppression of potentiation, resulting in a bell-shaped dose-response curve. tocris.comcncb.ac.cn In contrast, when LTP is induced by high-frequency stimulation (HFS), a more artificial and intense protocol, CGP 35348 produces a monotonic, dose-dependent increase in LTP. tocris.comcncb.ac.cn This suggests that the blockade of postsynaptic GABAB receptors is the primary factor influencing HFS-induced LTP, whereas the effects on TBS-induced LTP involve a more complex balance between postsynaptic disinhibition and actions on presynaptic autoreceptors that regulate GABA release. tocris.com
| Stimulation Protocol | CGP 35348 Concentration | Observed Effect on LTP | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Tetanic Stimulation | 100 μM | Facilitation | Blockade of inhibitory GABAB receptor action. | nih.gov |
| Theta Burst Stimulation (TBS) | Intermediate Doses | Facilitation | Dose-dependent balance between postsynaptic disinhibition and presynaptic autoreceptor effects. | tocris.comcncb.ac.cn |
| Theta Burst Stimulation (TBS) | High Doses (e.g., 1000 μM) | Suppression/Depression | ||
| High-Frequency Stimulation (HFS) | Increasing Doses (100-1000 μM) | Monotonic Increase | Primarily blockade of postsynaptic GABAB receptors. | tocris.comcncb.ac.cn |
Influence on Synaptic Depression Mechanisms
Synaptic depression, a process that weakens synaptic efficacy, is equally crucial for neural circuit function. CGP 35348 has been shown to influence short-term forms of synaptic depression, such as paired-pulse depression (PPD). In studies of rat hippocampal slices, synaptically elicited GABAB receptor-mediated currents exhibit significant PPD. When CGP 35348 was applied to partially block the postsynaptic GABAB current, it did not alter the kinetics of the remaining current or the magnitude of PPD. This finding supports the hypothesis that the mechanism underlying this form of short-term depression involves a reduction in neurotransmitter release from the presynaptic terminal, rather than a change in the properties of postsynaptic receptors. wikipedia.org
Role in Regulating Spontaneous and Evoked Electrophysiological Activity
CGP 35348 modulates both spontaneous and evoked neuronal firing by blocking the inhibitory tone mediated by GABAB receptors. In hippocampal slice preparations where epileptiform activity is induced, CGP 35348 consistently alters the pattern of electrical discharges. For instance, in the CA3 region of the hippocampus, the compound increases the rate of occurrence of both interictal (short, isolated bursts) and ictal (prolonged, seizure-like) events induced by 4-aminopyridine (B3432731) (4-AP). nih.gov
Furthermore, in the CA1 area, CGP 35348 has been shown to increase the duration of the paroxysmal depolarization shift that underlies an evoked epileptiform burst and to reduce the subsequent afterhyperpolarization. This demonstrates a clear role for GABAB receptors in curtailing excessive neuronal firing and maintaining network stability. The application of CGP 35348 removes this "brake," leading to enhanced and prolonged neuronal activity in response to stimuli.
Impact on Neuronal Network Dynamics
By altering synaptic transmission and plasticity at the cellular level, CGP 35348 consequently modifies the emergent properties of neuronal networks, including their susceptibility to synchronized, pathological activity and their role in controlling complex behaviors.
Alterations in Epileptiform Discharges and Seizure Thresholds
The role of GABAB receptors, and thus the effect of their blockade by CGP 35348, in epilepsy is complex and model-dependent. In various in vitro models, blocking GABAB receptors generally leads to a pro-convulsant effect. In hippocampal slices treated with penicillin or bicuculline, CGP 35348 was found to moderately increase the frequency of spontaneous epileptiform burst discharges.
In vivo studies in developing rats demonstrated that CGP 35348 interferes with the termination of cortical epileptic afterdischarges. It lowered the threshold for seizures and markedly increased the duration of these afterdischarges, with the effects being most pronounced in 18-day-old rats. This suggests that GABAB receptor-mediated inhibition is crucial for arresting seizure activity. However, in other in vivo models, the effect is less pronounced; CGP 35348 facilitated isoniazid-induced convulsions but not those induced by pentylenetetrazol or picrotoxin. In a specific genetic model of absence epilepsy, CGP 35348 has been shown to suppress spike-wave bursts, indicating a potential anti-absence effect.
| Epilepsy Model | Effect of CGP 35348 | Key Finding | Reference |
|---|---|---|---|
| In Vitro (Hippocampal Slices with Penicillin/Bicuculline) | Pro-convulsant | Increased frequency of spontaneous epileptiform bursts. | |
| In Vivo (Cortical Stimulation in Developing Rats) | Pro-convulsant | Decreased seizure threshold and markedly increased duration of afterdischarges. | |
| In Vivo (Isoniazid-induced convulsions) | Pro-convulsant | Increased the number of convulsing mice. | |
| In Vivo (Pentylenetetrazol/Picrotoxin-induced convulsions) | No significant effect | Did not facilitate convulsions. | |
| In Vivo (Rat Model of Absence Epilepsy) | Anti-convulsant | Dose-dependently suppressed spike-wave bursts. |
Regulation of Locomotor Activity
GABAB receptors are involved in the modulation of motor activity. The administration of GABAB agonists like baclofen (B1667701) or gamma-hydroxybutyric acid (GHBA) leads to a marked, dose-dependent decrease in locomotor activity in mice. wikipedia.org Pretreatment with CGP 35348 effectively antagonizes this depressive effect, indicating that the reduction in motor activity is mediated by GABAB receptor activation. wikipedia.org When administered alone, CGP 35348 did not significantly influence locomotor activity in these specific studies. wikipedia.org
However, in other experimental contexts, such as in animal models of neonatal brain damage, CGP 35348 has been shown to improve motor function and neuromuscular coordination. Interestingly, these effects can be gender-specific, with some studies reporting more pronounced improvements in female mice.
Effects on Brain Cortical Metabolism
The influence of GABAergic modulation, including the action of CGP 35348, is context-dependent, capable of producing stimulatory, inhibitory, or neutral net effects on the brain's metabolic activity. nih.gov This variability underscores the complexity of the GABAergic system in regulating neuronal function and energy consumption.
Further illustrating its metabolic influence, studies have shown that while CGP 35348 alone does not alter forebrain dopamine (B1211576) concentrations, it effectively antagonizes the increase in dopamine levels induced by the administration of gamma-hydroxybutyrate (GHBA) and baclofen. nih.gov
The table below summarizes the observed effects of various GABA-B receptor modulators on brain cortical metabolism.
| Compound | Class | Effect on Cortical Metabolism |
| CGP 35348 | Less Potent Antagonist | Significant Decrease nih.gov |
| Phaclofen (B54434) | Less Potent Antagonist | Significant Decrease nih.gov |
| CGP 52432 | More Potent Antagonist | Stimulatory nih.gov |
| SCH 50911 | More Potent Antagonist | Stimulatory nih.gov |
| Baclofen | Agonist | General Decrease nih.gov |
| SKF 97541 | Agonist | General Decrease nih.gov |
Modulation of Intrinsic Optical Signal
Intrinsic Optical Signal (IOS) imaging is a technique that measures changes in the light reflectance of brain tissue, which correspond to alterations in blood flow, blood volume, and metabolic activity associated with neuronal activation. mdpi.comnih.gov It serves as an indirect method to visualize the functional architecture and real-time activity of the cortex. nih.govmightexbio.com
While direct studies specifically imaging the effects of CGP 35348 using IOS are not prevalent in the reviewed literature, the compound's known effects on cortical physiology strongly imply a modulation of these signals. The intrinsic signal is fundamentally linked to metabolic and hemodynamic responses. mdpi.com Given that CGP 35348 significantly alters cortical metabolism, it would consequently modulate the IOS. nih.gov
For example, the application of a GABA-A antagonist has been shown to induce a focal decrease in hemoglobin oxygenation, termed the "epileptic dip," which is a result of the increased metabolic demand from synchronized epileptiform activity. cns.org CGP 35348, as a GABA-B antagonist, also influences cortical excitability. It has been found to interfere with the arrest of cortical epileptic afterdischarges in developing rats, markedly increasing their duration. nih.gov Furthermore, it facilitates transcallosal synaptic transmission between pyramidal tract neurons in the motor cortex. nih.gov
These actions—altering seizure dynamics and enhancing synaptic transmission—inherently involve significant shifts in local energy metabolism and blood flow. Therefore, the application of CGP 35348 would be expected to produce a distinct signature in Intrinsic Optical Signal imaging, reflecting the underlying changes in neuronal activity and metabolic demand.
The table below outlines the relationship between neuronal events, their metabolic consequences, and the expected impact on the Intrinsic Optical Signal.
| Neuronal Event Modulated by CGP 35348 | Metabolic Consequence | Expected Modulation of Intrinsic Optical Signal |
| Increased duration of epileptic afterdischarges nih.gov | Increased local metabolic demand | Focal decrease in hemoglobin oxygenation (changes in light absorption/reflectance) cns.org |
| Facilitation of synaptic transmission nih.gov | Increased energy consumption at the synapse | Localized changes in blood flow and oxygenation detected by IOS mdpi.comnih.gov |
| General decrease in cortical metabolism nih.gov | Reduced overall energy utilization | Widespread alteration of the baseline intrinsic signal |
Behavioral and Cognitive Research Findings
Effects on Learning and Memory Processes
Studies using the Morris water maze, a test for hippocampal-dependent spatial learning, have shown that CGP 35348 can enhance spatial learning and memory. nih.govmedchemexpress.com In male albino mice with neonatal brain damage, treatment with CGP 35348 resulted in improved spatial learning and memory. nih.govmedchemexpress.comnih.gov These mice demonstrated a better ability to find a hidden platform, as evidenced by shorter latencies and improved swimming strategies, such as a more direct and focal approach. nih.gov However, these effects on spatial learning and memory were not observed in female mice under the same conditions, suggesting a gender-specific response. nih.govmedchemexpress.comnih.gov In another study, CGP 35348 was found to improve learning during the acquisition phase and significantly enhance memory formation during the probe trial in male albino mice. nih.gov
| Study Focus | Animal Model | Key Findings on Spatial Learning & Memory | Reference(s) |
| Neonatal Hypoxia-Ischemia | Male Albino Mice | Improved spatial learning and memory | nih.gov, nih.gov, medchemexpress.com |
| Neonatal Hypoxia-Ischemia | Female Albino Mice | No significant effect on spatial learning and memory | nih.gov, nih.gov, medchemexpress.com |
| General Learning and Memory | Male Albino Mice | Improved learning during acquisition and memory formation in probe trial | nih.gov, nih.gov |
Research has shown that CGP 35348 can counteract impairments in the acquisition phase of learning. In a study involving male albino Wistar rats, the administration of testosterone (B1683101) was found to significantly impair the acquisition of spatial memory in the Morris water maze task. researchgate.net However, subsequent treatment with CGP 35348 significantly improved this testosterone-induced acquisition impairment. researchgate.net This suggests that the antagonistic action of CGP 35348 on GABA-B receptors can mitigate certain deficits in the initial learning process. The study also noted that neither testosterone nor CGP 35348 had a significant effect on the consolidation and retrieval stages of spatial memory. researchgate.net
CGP 35348 has been shown to enhance cognitive functions in various experimental models. nih.gov By blocking GABA-B receptors, which are involved in inhibitory processes in the brain, CGP 35348 is thought to facilitate cognitive processes. nih.govnih.gov Studies in rodents suggest that GABA-B receptor antagonists can lead to cognition improvement. nih.gov Furthermore, research indicates that CGP 35348 can reverse scopolamine-induced amnesia in mice, further supporting its role in modulating memory function. capes.gov.br The compound has been reported to improve learning and memory in tests of cognitive function. nih.gov In the presence of positive allosteric modulators, CGP 35348 has exhibited properties of a partial GABA-B receptor agonist. nih.gov
Impact on Neuromuscular Coordination and Motor Function
In a separate study, CGP 35348 administered alone had no effect on the motor coordination of male rats. nih.gov However, it was able to completely block the motor coordination deficits induced by the GABA-B agonist, (R)-baclofen. nih.gov Research in mice has also shown that CGP 35348 can antagonize the decrease in locomotor activity caused by gamma-hydroxybutyric acid (GHBA) and baclofen (B1667701). nih.gov When administered by itself, CGP 35348 did not influence locomotor activity. nih.gov
| Study Focus | Animal Model | Key Findings on Motor Function | Reference(s) |
| Neonatal Brain Damage | Male and Female Albino Mice | Improved overall motor function, with more pronounced effects in females. | nih.gov, nih.gov, medchemexpress.com |
| Normal | Male Rats | No effect when administered alone; blocked (R)-baclofen-induced motor deficits. | nih.gov |
| Normal | Mice | Did not affect locomotor activity alone; antagonized GHBA and baclofen-induced hypoactivity. | nih.gov |
Modulation of Affective and Pain-Related Behaviors
Research has indicated that CGP 35348, along with other GABA-B receptor antagonists, can exhibit anxiolytic (anxiety-reducing) effects. nih.gov This is thought to be related to its interaction with the GABAergic system, which plays a crucial role in regulating anxiety. In the presence of positive allosteric modulators, classical GABA-B receptor antagonists like CGP 35348 have been observed to show properties of partial GABA-B receptor agonists, which may contribute to their anxiolytic profile. nih.gov
Antinociceptive Modulation and Hypersensitivity
The compound CGP 35348, a selective GABA-B receptor antagonist, has been shown to play a significant role in modulating pain perception and sensitivity. Research indicates that the GABAergic system, through B-type receptors, tonically inhibits the input from low-threshold mechanoreceptors. The blockade of this system with CGP 35348 leads to a state of mechanical hypersensitivity. tocris.com
Intrathecal administration of CGP 35348 in rats has been observed to cause a dose-dependent, pain-like response, such as vocalization, to normally innocuous mechanical stimuli like touch and pressure. tocris.com This effect was most pronounced in the dermatome corresponding to the spinal level of injection. tocris.com Furthermore, a moderate decrease in the paw withdrawal threshold to pressure was noted following the administration of CGP 35348. tocris.com However, the compound did not show any effect in the hot plate test, suggesting its influence is specific to mechanical, not thermal, sensitivity. tocris.com This induced state of mechanical hypersensitivity is comparable to mechanical allodynia in humans, where non-painful stimuli are perceived as painful. tocris.com
In addition to inducing hypersensitivity, CGP 35348 is effective in preventing the antinociceptive (pain-relieving) effects of the GABA-B agonist, (+/-)-baclofen. Studies using the hot plate and writhing tests in mice, and the paw pressure test in rats, have demonstrated that CGP 35348 can antagonize baclofen-induced antinociception. frontiersin.org Notably, other GABA-B antagonists like phaclofen (B54434) and 2-OH-saclofen did not show the same effect on baclofen-induced antinociception, highlighting the specific utility of CGP 35348 in studying these pathways. frontiersin.org
Influence on Exploratory Behavior and Food Intake
CGP 35348 has demonstrated a marked influence on both exploratory activities and feeding behaviors in animal models. Its effects on exploration are often gender-specific. In open field tests, female albino mice treated with CGP 35348 exhibited poor exploratory and locomotor behavior compared to control groups that received saline. wikipedia.orgresearchgate.net Specifically, treated females showed significantly reduced mobility time and fewer rotations. nih.gov Conversely, the exploratory and locomotor behavior of male albino mice treated with the compound after a hypoxic-ischemic brain injury showed no significant changes compared to their control counterparts. researchgate.netnih.gov
Regarding food intake, research suggests that endogenous GABA, acting on central GABA-B receptors, is involved in the physiological regulation of feeding. nih.gov Blocking these receptors with CGP 35348 has been shown to reduce food consumption. While intraperitoneal administration of lower doses (50 and 100 mg/kg) had no effect on food intake in fasted rats, a high dose (500 mg/kg) did significantly reduce food consumption. nih.gov To confirm a central mechanism of action, direct intracerebroventricular (i.c.v.) administration was tested. I.c.v. administration of CGP 35348 significantly decreased cumulative food intake in rats that had been fasted for 22 hours. nih.gov Importantly, the same i.c.v. dose had no effect on water intake in water-deprived rats, indicating that the effect of CGP 35348 is specific to feeding behavior rather than a general suppression of consummatory behaviors. nih.gov
Interactions with Other Neurotransmitter Systems (e.g., Dopamine)
CGP 35348 interacts significantly with other neurotransmitter systems, most notably the dopamine (B1211576) system, primarily by antagonizing the effects of GABA-B agonists. On its own, CGP 35348 does not appear to alter striatal dopamine synthesis in rats, even at high doses. mdpi.com However, it effectively counteracts the increase in dopamine synthesis caused by the GABA-B agonist (-)-baclofen. mdpi.com
Similarly, CGP 35348 antagonizes the behavioral and neurochemical effects of gamma-hydroxybutyric acid (GHBA) and baclofen. Both GHBA and baclofen are known to decrease locomotor activity and increase dopamine concentrations in the forebrain. Pretreatment with CGP 35348 effectively antagonizes both the reduction in locomotor activity and the increase in forebrain dopamine levels induced by these substances. This suggests that the behavioral depression and dopamine-increasing effects of GHBA and baclofen are mediated through the activation of GABA-B receptors. When administered alone, CGP 35348 was found to have no influence on either locomotor activity or brain dopamine concentration. The compound also attenuated the effects of gamma-butyrolactone (B3396035) (GBL) and HA 966 on dopamine synthesis. mdpi.com
Gender-Specific Behavioral Outcomes
Research on CGP 35348 has revealed distinct gender-specific differences in behavioral and cognitive outcomes in animal models. nih.gov
However, the effects on exploratory behavior and spatial learning showed a different gender-based pattern. CGP 35348-treated female mice displayed poor exploratory and locomotory behavior in an open field test. wikipedia.orgresearchgate.netnih.gov In contrast, the compound was found to improve spatial learning, memory, and swimming speed in male albino mice during the Morris water maze test, but it had no such effect on female mice under the same conditions. wikipedia.orgresearchgate.net
In male rats, CGP 35348 has been shown to improve acquisition in spatial memory tasks when it is impaired by testosterone. When administered alone, the antagonist had no effect on sexual behavior in male rats, though it did block the inhibitory effects of baclofen on this behavior.
Interactive Data Table: Gender-Specific Effects of CGP 35348 in Albino Mice
| Behavioral Test | Male Albino Mice | Female Albino Mice | Reference(s) |
| Motor Function (Rota Rod) | Improved | More pronounced improvement than males | wikipedia.org, researchgate.net |
| Exploratory Behavior (Open Field) | No significant effect | Poor exploratory and locomotory behavior | wikipedia.org, researchgate.net, nih.gov |
| Spatial Learning (Morris Water Maze) | Improved spatial learning and memory | No effect | wikipedia.org, researchgate.net, |
Investigational Research Applications and Therapeutic Hypotheses
Role as a Pharmacological Probe for GABA_B Receptor Function
CGP 35348 serves as a critical pharmacological tool for elucidating the complex functions of the γ-aminobutyric acid type B (GABA_B) receptor system. As a selective and centrally active GABA_B receptor antagonist, it is instrumental in studies aiming to understand the consequences of GABA_B receptor blockade. tocris.comrndsystems.com Research indicates that CGP 35348 has a higher affinity for postsynaptic GABA_B receptors compared to presynaptic ones. tocris.comrndsystems.comnih.govjneurosci.org This characteristic allows researchers to dissect the distinct roles these receptor populations play in neuronal signaling.
Its primary mechanism of action involves blocking the inhibitory effects of GABA at the GABA_B receptor. wikipedia.org This action prevents the downstream signaling cascade typically initiated by GABA_B activation, which includes the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels. preprints.org By antagonizing these receptors, CGP 35348 can prevent the inhibitory effects of GABA_B agonists like baclofen (B1667701). wikipedia.orgnih.gov This makes it an invaluable compound for investigating the receptor's involvement in synaptic transmission, plasticity, and various neurological processes. jneurosci.orgnih.gov
Potential in Neurological and Psychiatric Conditions
The function of CGP 35348 as a GABA_B receptor antagonist has prompted investigation into its potential therapeutic applications across a range of neurological and psychiatric conditions.
Research using CGP 35348 has been pivotal in understanding the role of GABA_B receptors in the generation and termination of seizures. Studies in animal models and in vitro preparations have shown that blocking GABA_B receptors can have complex, often pro-convulsant effects, highlighting the protective role of these receptors.
In vitro studies on rat hippocampal slices revealed that CGP 35348 increased the frequency of spontaneous epileptiform burst discharges induced by agents like penicillin and bicuculline. nih.gov It also prolonged the duration of paroxysmal depolarization in CA1 pyramidal cells. nih.gov In developing rats, CGP 35348 was found to markedly increase the duration of cortical epileptic afterdischarges, suggesting that GABA_B receptors are crucial for stopping seizure activity in the immature brain. nih.gov Furthermore, in vivo studies showed that CGP 35348 significantly increased the number of mice experiencing convulsions after being treated with isoniazid. nih.gov These findings collectively indicate that GABA_B receptors exert a suppressive effect on various forms of epileptiform activity. nih.gov
Table 1: Research Findings of CGP 35348 in Epilepsy Models
| Model Type | Experimental Setup | Key Findings with CGP 35348 | Reference |
| In Vitro | Rat hippocampal slices (CA3) with penicillin, bicuculline, or low Mg2+ | Moderately increased frequency of epileptiform burst discharges. | nih.gov |
| In Vitro | Rat hippocampal slices (CA1) with bicuculline | Increased duration of paroxysmal depolarization; reduced early afterhyperpolarization. | nih.gov |
| In Vivo | Immature rats (12, 18, 25 days old) with cortical stimulation | Markedly increased duration of epileptic afterdischarges; decreased seizure thresholds. | nih.gov |
| In Vivo | Mice pretreated with isoniazid | Significantly increased the number of convulsing mice. | nih.gov |
| In Vitro | Juvenile rat hippocampal slices (CA3) with 4-aminopyridine (B3432731) | Increased duration of spontaneous GABA receptor-mediated synchronous field potentials. | researchgate.net |
The GABAergic system is a key regulator of anxiety, with GABA_B receptors being a subject of interest in stress-related psychiatric disorders. researchgate.netresearchgate.net Preclinical studies suggest a potential role for GABA_B receptor compounds in managing anxiety. researchgate.net While much of the research has focused on agonists, antagonists like CGP 35348 are used as research tools to probe the system. For instance, studies in animal models of anxiety, such as the elevated plus-maze, help to characterize the behavioral effects of modulating GABA_B receptors. sci-hub.box The dysfunction of the GABA system is implicated in the pathophysiology of anxiety and depression, making the study of compounds like CGP 35348 essential for understanding these conditions. researchgate.net
GABA_B receptors are involved in the modulation of pain signals, particularly in the spinal cord. preprints.org Research has explored the role of these receptors in pain transduction and modulation. The administration of GABA_B receptor antagonists is a key strategy for investigating these mechanisms. For example, intrathecal administration of CGP 35348 in rats was found to induce hypersensitivity to mechanical stimuli, suggesting that tonic activation of GABA_B receptors is important for maintaining normal pain thresholds. tocris.comrndsystems.com This line of research helps to clarify how GABA_B receptors contribute to pain processing and their potential as targets for analgesic drug development. preprints.org
The role of GABA_B receptors in learning and memory is a significant area of investigation, with antagonists like CGP 35348 being used to explore the potential for cognitive enhancement. Blockade of GABA_B receptors has been shown to facilitate long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus. jneurosci.orgnih.gov
Studies in rodents have demonstrated that CGP 35348 can improve performance in cognitive tasks. In the Morris water maze, a test for spatial learning and memory, male albino mice treated with CGP 35348 found the hidden platform faster than control animals, indicating improved memory. nih.govnih.govpsu.edu Research has also shown that CGP 35348 can improve spatial learning in male mice following neonatal brain damage. nih.govmedchemexpress.com The effects on memory appear to be dose-dependent, with intermediate doses enhancing memory, while very low or high doses are less effective. jneurosci.orgnih.gov This suggests a complex relationship between GABA_B receptor inhibition and cognitive function. jneurosci.orgresearchgate.net
Table 2: Research Findings of CGP 35348 in Cognitive Models
| Cognitive Test | Animal Model | Key Findings with CGP 35348 | Reference |
| Morris Water Maze | Male Albino Mice | Improved learning during acquisition and improved memory during retention phase (shorter latency to find platform). | nih.govnih.govpsu.edu |
| Morris Water Maze | Male Albino Mice (post-hypoxia ischemia) | Improved spatial learning and memory. | nih.govmedchemexpress.com |
| Long-Term Potentiation (LTP) | Rat Hippocampal Slices | Facilitated the induction of LTP. | nih.gov |
| Long-Term Potentiation (LTP) | Rat Hippocampal Slices (CA1) | Dose-dependent facilitation of LTP induced by theta burst stimulation (TBS). | jneurosci.org |
| Rota Rod | Male and Female Albino Mice | No significant effect on neuromuscular coordination. | nih.govnih.govpsu.edu |
Emerging research suggests that hippocampal GABAergic dysfunction may contribute to an increased risk for PTSD and associated cognitive impairments. mdpi.com While direct studies on CGP 35348 in specific PTSD models are limited in the provided context, its role in modulating hippocampal function and memory processes is highly relevant. The hippocampus is critical for contextual fear memory, a key component of PTSD. By altering synaptic plasticity and memory formation, GABA_B antagonists like CGP 35348 can be used as tools to investigate the neural circuits that are dysregulated in stress and trauma-related disorders. nih.govnih.govmdpi.com
Drug Addiction Research
The compound CGP 35348, a selective GABAB receptor antagonist, is a significant tool in neuroscientific research, particularly in the study of drug addiction. wikipedia.orgtocris.com Research suggests that the GABAB receptor system is intertwined with the brain's reward pathways, which are centrally implicated in substance abuse. youtube.com Drugs of abuse frequently increase dopamine (B1211576) levels in the brain's reward system, leading to feelings of euphoria and reinforcing drug-taking behavior. youtube.com The GABAergic system, through its inhibitory actions, modulates these dopaminergic pathways. clinicaltrials.govfrontiersin.org
Investigations into addiction mechanisms for substances like cocaine, alcohol, and opioids have explored the therapeutic potential of modulating the GABA system. clinicaltrials.govnih.gov Studies focusing on opioid addiction have examined the role of GABAB receptors in the ventral tegmental area (VTA), a key region in the brain's reward circuitry. nih.gov During withdrawal from chronic morphine treatment, there is an observed increase in the probability of GABA release in the VTA, an adaptation that may result from an upregulation of the cAMP-dependent cascade. nih.govnih.gov The GABAB receptor agonist baclofen has been shown to reduce some signs of opioid withdrawal. frontiersin.org CGP 35348 is utilized in this context to antagonize GABAB receptors, helping researchers to dissect the specific contributions of this receptor subtype to the neurobiological changes that occur during opioid dependence and withdrawal. nih.govresearchgate.net By blocking GABAB receptors, CGP 35348 allows for the examination of their role in mediating the effects of drugs like gamma-hydroxybutyrate (GHB) and baclofen on dopamine levels and locomotor activity. nih.govcncb.ac.cn
Research into Peripheral Organ System Involvement
Implications for Hepatocellular Carcinoma Research
Recent research has extended the investigation of the GABAergic system beyond the central nervous system to its potential role in cancer, including hepatocellular carcinoma (HCC), the most common type of liver cancer. nih.govmdpi.com Studies have shown that components of the GABAergic system, including GABA receptors, are present in cancer tissues and may regulate cancer cell proliferation and metastasis. nih.gov
In the context of HCC, the GABAergic system is being explored as a novel therapeutic target. nih.gov One study found that GABA could inhibit the migration and invasion of human liver cancer cells, an effect mediated through the ionotropic GABAA receptor. nih.gov Conversely, other research points to the involvement of the metabotropic GABAB receptor. nih.gov For instance, the GABAB receptor agonist baclofen has been reported to have an inhibitory effect on colon and liver cancers. nih.gov As a selective GABAB receptor antagonist, CGP 35348 serves as a critical pharmacological tool to clarify the specific role of GABAB receptor activation in the progression of HCC. nih.gov By selectively blocking this receptor, researchers can investigate its downstream signaling pathways, such as the cAMP pathway, which is implicated in the GABA-mediated inhibition of tumor cells. nih.gov These findings suggest that modulating the GABAergic system could be a potential therapeutic approach for treating HCC. nih.gov
Role in Modulating Inflammatory Markers (e.g., Interleukins)
CGP 35348 has been investigated for its effects on inflammatory processes, specifically its ability to modulate key inflammatory cytokines like interleukins. researchgate.netnih.gov Interleukin-6 (IL-6) and Interleukin-18 (IL-18) are known to play significant roles in the inflammatory response following events like hypoxic-ischemic encephalopathy (HIE). nih.gov
A study conducted on albino mice subjected to neonatal HIE demonstrated that subsequent treatment with CGP 35348 had a gender-specific effect on serum interleukin levels. researchgate.netnih.gov In male albino mice, administration of CGP 35348 resulted in a significant decrease in the concentrations of both IL-6 and IL-18 compared to a saline-treated control group. researchgate.net However, the compound did not produce a similar significant effect on the levels of these interleukins in female albino mice. researchgate.net These findings suggest that GABAB receptor antagonism with CGP 35348 may play a role in mitigating certain aspects of the inflammatory cascade in a gender-specific manner, pointing towards a potential area for further research into treatments for hypoxic-ischemic brain damage. researchgate.netnih.gov
Table 1: Effect of CGP 35348 on Serum Interleukin Concentrations in Male Albino Mice Post-HIE Data extracted from a study on GABAB receptor antagonists' effects following neonatal hypoxia-ischemia insult. researchgate.net
| Inflammatory Marker | Treatment Group | Outcome | Statistical Significance (p-value) |
| Interleukin-6 (IL-6) | CGP 35348 | Significantly decreased serum concentration | p < 0.001 |
| Interleukin-18 (IL-18) | CGP 35348 | Significantly lower serum concentration | p = 0.001 |
Effects on Auditory Responses
The GABAB receptor system is integral to the processing of auditory information within the central nervous system. Research utilizing CGP 35348 has been instrumental in elucidating this role. Studies on the auditory thalamus (medial geniculate body, MGBv) show that activation of GABAB receptors by agonists like baclofen causes a hyperpolarization of neurons, which is completely and reversibly blocked by CGP 35348. nih.gov This indicates that GABAB receptors are crucial for modulating the membrane and filtering properties of these auditory neurons. nih.gov
Further research has demonstrated the presence and function of GABAB receptors at the synapse between medial olivocochlear (MOC) efferents and inner hair cells (IHCs) in the cochlea. researchgate.net The application of the GABAB antagonist CGP 35348 at this synapse was found to enhance the quantum content of evoked inhibitory postsynaptic currents (eIPSCs), suggesting that GABAB receptors act presynaptically to inhibit neurotransmitter release. researchgate.net
Additionally, investigations into developmental hearing loss have highlighted the importance of GABAB receptors. Transient hearing loss during a critical developmental period can lead to lasting deficits in auditory perception, which correlates with a reduction of GABAB receptor-mediated synaptic inhibition in the auditory cortex. biorxiv.org Research in gerbils has shown that virally-mediated overexpression of GABAB receptors in the auditory cortex can rescue these perceptual deficits. biorxiv.org This line of inquiry points to the GABAB receptor as a potential therapeutic target for addressing perceptual impairments arising from developmental sensory disorders. biorxiv.org
Research Methodologies and Experimental Models Employed
In Vitro Experimental Paradigms
In vitro methodologies have been fundamental in characterizing the direct interactions of CGP 35348 with its molecular target and its subsequent effects on neuronal function at the cellular and tissue levels.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. For CGP 35348, these assays have quantitatively established its profile as a selective GABA-B receptor antagonist. Studies using rat cortical membranes have determined the half-maximal inhibitory concentration (IC50) of CGP 35348 to be 34 μM. tocris.comabcam.comapexbt.com These binding studies have also revealed that CGP 35348 possesses a higher affinity for postsynaptic GABA-B receptors compared to presynaptic ones. tocris.comrndsystems.com This differential affinity suggests a more pronounced effect on postsynaptic signaling pathways.
Table 1: Receptor Binding and Antagonist Potency of CGP 35348
| Assay Type | Preparation | Finding | Reference |
|---|---|---|---|
| Receptor Binding | Rat Cortical Membranes | IC50 = 34 μM | tocris.comabcam.com |
| Adenylyl Cyclase Assay | Rat Olfactory Bulb Membranes | pA2 = 4.31 (Competitive Antagonism) | nih.gov |
| Electrophysiology | Rat Dorso-lateral Septal Neurones | pA2 = 4.5 (Competitive Antagonism) | nih.gov |
Electrophysiological Techniques in Brain Slice Preparations (e.g., Hippocampus, Spinal Cord)
The use of brain slice preparations allows for the study of neuronal circuits in a controlled ex vivo environment. Electrophysiological recordings in these slices have provided detailed insights into how CGP 35348 modulates synaptic transmission and neuronal excitability.
In hippocampal slices from rats, CGP 35348 has been shown to block slow, synaptically-elicited outward currents in a concentration-dependent manner. nih.gov Intracellular recordings from CA1 pyramidal cells demonstrated that CGP 35348 can increase the duration of paroxysmal depolarization, which underlies epileptiform bursts. nih.gov Furthermore, it effectively inhibits membrane hyperpolarization induced by the GABA-B agonist, L-baclofen. apexbt.com In studies on rat dorso-lateral septal neurones, CGP 35348 competitively antagonized baclofen-induced hyperpolarizations and significantly reduced the late, GABA-B receptor-mediated inhibitory postsynaptic potential (i.p.s.p.). nih.gov
In the spinal cord, CGP 35348 has been shown to prevent the inhibitory effects of the GABA-B agonist (-)-baclofen on neurotransmitter release. nih.gov This demonstrates its antagonistic action at presynaptic GABA-B receptors in this region.
Table 2: Electrophysiological Effects of CGP 35348 in Brain Slice Preparations
| Brain Region | Preparation | Experimental Observation | Reference |
|---|---|---|---|
| Hippocampus | Rat Slices | Blocked synaptically-elicited GABAB currents in a concentration-dependent manner. | nih.gov |
| Hippocampus (CA1) | Rat Slices | Increased duration of paroxysmal depolarization and reduced the early component of afterhyperpolarization. | nih.gov |
| Hippocampus | Rat Slices | Inhibited membrane hyperpolarization and inhibitory postsynaptic potentials induced by L-baclofen. | apexbt.com |
| Dorso-lateral Septum | Rat Slices | Reduced the GABAB receptor-mediated inhibitory postsynaptic potential (i.p.s.p.) by 82 +/- 5% at 100 μM. | nih.gov |
| Spinal Cord | Mouse Synaptosomes | Prevented the inhibitory effect of (-)-baclofen on glycine (B1666218) overflow. | nih.gov |
Biochemical Assays (e.g., Adenylate Cyclase Stimulation)
Biochemical assays are employed to investigate the downstream signaling pathways affected by receptor modulation. GABA-B receptors are G-protein coupled receptors that can modulate the activity of enzymes like adenylate cyclase. In membranes from the rat olfactory bulb, CGP 35348 was shown to competitively antagonize the stimulation of adenylate cyclase activity induced by (-)-baclofen. nih.gov Schild plot analysis of this antagonism yielded a pA2 value of 4.31 and a slope close to unity, confirming a competitive mode of inhibition at the receptor. nih.gov Similarly, in rat cortex slices, CGP 35348 inhibited the potentiation of noradrenaline-stimulated adenylate cyclase by L-baclofen. apexbt.com
Studies on Neurotransmitter Exocytosis (e.g., Glycine)
Investigations into the role of CGP 35348 on neurotransmitter release have revealed complex actions, particularly concerning glycine. In studies using synaptosomes from mouse spinal cord and hippocampus, CGP 35348 was found to inhibit the potassium-evoked exocytosis of glycine. nih.govkisti.re.kr This inhibitory action was unexpected for a GABA-B antagonist. nih.gov Further investigation showed that this intrinsic inhibitory activity of CGP 35348 on glycine release was not diminished in mice lacking either the GABA-B1 or GABA-B2 receptor subunits, suggesting the involvement of an unknown site on glycinergic terminals rather than a partial agonist effect at classical GABA-B receptors. nih.govkisti.re.kr In addition to this intrinsic activity, CGP 35348 also functioned as a typical antagonist, preventing the inhibitory effect of (-)-baclofen on glycine exocytosis in both the spinal cord and hippocampus. nih.govnih.gov
In Vivo Animal Models
In vivo studies are essential for understanding the physiological and behavioral consequences of a compound's action within a whole organism.
Rodent Models of Brain Injury (e.g., Hypoxia-Ischemia)
Rodent models of neonatal brain injury, specifically hypoxia-ischemia, have been used to explore the potential neuroprotective effects of CGP 35348. nih.govmedchemexpress.com In a murine model where brain damage is induced in 10-day-old albino mice via right common carotid artery ligation followed by hypoxia, administration of CGP 35348 led to several notable outcomes. nih.govresearchgate.net
The compound was found to improve motor function in both male and female mice, with the effects being more pronounced in females. nih.gov Interestingly, gender-specific effects were also observed in cognitive assessments. nih.gov In the Morris water maze test, CGP 35348 improved spatial learning and memory in male mice but had no significant effect on females following the hypoxic-ischemic insult. nih.govmedchemexpress.com
Further investigation into the biochemical effects in this model revealed that CGP 35348 administration significantly lowered the serum concentrations of the inflammatory cytokines interleukin-6 and interleukin-18 in male albino mice, but not in females. researchgate.netresearchgate.net This suggests that the neuroprotective mechanisms of CGP 35348 in this context may involve modulation of the neuroinflammatory response in a sex-specific manner.
Table 3: Summary of CGP 35348 Effects in a Murine Hypoxia-Ischemia Model
| Outcome Measured | Gender | Result | Reference |
|---|---|---|---|
| Neuromuscular Coordination | Male & Female | Improved function, more pronounced in females. | nih.gov |
| Spatial Learning & Memory | Male | Improved spatial learning and memory. | nih.govmedchemexpress.com |
| Spatial Learning & Memory | Female | No significant effect. | nih.gov |
| Serum Interleukin-6 | Male | Significantly lower concentration. | researchgate.netresearchgate.net |
| Serum Interleukin-18 | Male | Significantly lower concentration. | researchgate.netresearchgate.net |
Models of Epilepsy and Seizure Induction
The pro-convulsant potential of CGP 35348 has been explored in several preclinical models of epilepsy and seizure induction. In studies involving isoniazid-induced convulsions in mice, administration of CGP 35348 was found to significantly increase the number of animals experiencing convulsions. tocris.com This suggests that blockade of GABA-B receptors can facilitate seizure activity under certain conditions.
In contrast, research using the pentylenetetrazol (PTZ)-induced seizure model has yielded more complex results. While CGP 35348 was generally found to be proconvulsant in most developing rats, there were notable age-related differences in its effectiveness. scispace.com Interestingly, the antagonist exhibited some anticonvulsant activity in adult animals, highlighting the evolving role of GABA-B receptors throughout development. scispace.com Further studies showed that CGP 35348 did not facilitate convulsions induced by submaximal doses of pentylenetetrazol. tocris.com In a rat model of absence epilepsy, CGP 35348 demonstrated a strong suppressive action on spike-wave discharges, which are characteristic of this seizure type. nih.govnih.gov
Behavioral Phenotyping Assays
A battery of behavioral phenotyping assays has been employed to assess the impact of CGP 35348 on motor coordination, exploratory behavior, learning, and memory.
The Morris Water Maze (MWM) , a test of hippocampal-dependent spatial learning and memory, has revealed gender-specific effects of CGP 35348. nih.govmedchemexpress.com In male albino mice, the compound improved spatial learning and memory. nih.govmedchemexpress.com Specifically, treated male mice took a shorter time to find a hidden platform, indicating enhanced memory. medchemexpress.com However, CGP 35348 had no such effect in female albino mice following a hypoxic-ischemic brain injury. nih.gov
The Rota-rod test, which measures neuromuscular coordination and balance, has also shown varied outcomes. In one study with albino mice that had experienced neonatal brain damage, CGP 35348 improved motor function, with the effects being more pronounced in females. nih.gov Conversely, another study found that CGP 35348 did not significantly affect neuromuscular coordination in either male or female albino mice. medchemexpress.com
The Open Field test is used to evaluate locomotor activity and exploratory behavior. Research has indicated that CGP 35348 has minimal to no effect on the exploratory and locomotor behavior of male albino mice. nih.govmedchemexpress.com However, in female albino mice, the compound was associated with decreased mobility and poor exploratory behavior. nih.govmedchemexpress.com
Interactive Table: Summary of Behavioral Phenotyping Assay Findings for CGP 35348
| Assay | Animal Model | Key Findings | Citations |
| Morris Water Maze | Albino Mice (male) | Improved spatial learning and memory. | nih.govmedchemexpress.com |
| Albino Mice (female) | No significant effect on spatial learning and memory post-hypoxic-ischemic injury. | nih.gov | |
| Rota-rod | Albino Mice (post-hypoxic-ischemic injury) | Improved motor function, more pronounced in females. | nih.gov |
| Albino Mice | No significant effect on neuromuscular coordination in both sexes. | medchemexpress.com | |
| Open Field | Albino Mice (male) | No significant effect on exploratory and locomotor behavior. | nih.govmedchemexpress.com |
| Albino Mice (female) | Decreased mobility and poor exploratory behavior. | nih.govmedchemexpress.com |
Pain Assessment Models
The role of CGP 35348 in nociception has been investigated using various pain assessment models. In rats, intrathecal administration of CGP 35348 was shown to induce hypersensitization to mechanical stimuli. cncb.ac.cn Studies using the hot plate and writhing tests in mice, and the paw pressure test in rats, demonstrated that CGP 35348 could prevent the antinociceptive effects of the GABA-B agonist, baclofen (B1667701). nih.gov This suggests that the analgesic effects of baclofen are mediated through GABA-B receptors, and that blocking these receptors with CGP 35348 can reverse this effect.
Studies on Neurotransmitter Levels
The influence of CGP 35348 on neurotransmitter systems, particularly dopamine (B1211576), has been a focus of research. Studies in mice have shown that CGP 35348 can antagonize the increase in forebrain dopamine concentrations induced by gamma-hydroxybutyric acid (GHBA) and baclofen. frontiersin.org On its own, however, CGP 35348 did not appear to influence brain dopamine concentrations. frontiersin.org In rats, CGP 35348 was also found to antagonize the increase in striatal dopamine synthesis caused by baclofen, gamma-butyrolactone (B3396035) (GBL), and HA 966, without affecting dopamine synthesis when administered alone.
Use of Genetically Modified Animal Models
While many studies have been conducted in standard laboratory animals like albino mice and Wistar rats, the use of genetically modified animal models in the direct investigation of CGP 35348's effects is not extensively documented in the reviewed literature. nih.gov One study on learning and memory in albino mice referenced research on neuronal nitric oxide synthase knock-out mice in a broader context of cognitive performance, but did not directly test CGP 35348 in this specific genetically modified model. medchemexpress.com There is a lack of available research specifically employing receptor-deficient mice, such as GABA-B receptor knockout mice, to further elucidate the precise mechanisms of CGP 35348.
Advanced Imaging and Recording Techniques
Intrinsic Optical Signal Recording
Based on the available research, there are no documented studies that have utilized intrinsic optical signal recording to investigate the effects of CGP 35348.
Data Analysis and Statistical Approaches
The analysis of data from studies involving CGP 35348 relies on established statistical methods to ensure the significance and reliability of the findings. The choice of statistical test is dependent on the experimental design and the nature of the data collected.
A common approach involves the use of a two-sample t-test to compare the means of two experimental groups, for instance, a control group versus a group treated with CGP 35348. nih.govphysiology.org This test is appropriate for determining if there is a statistically significant difference between the two groups for a particular measured parameter. In many studies, data are presented as the mean ± standard deviation (SD) or mean ± standard error of the mean (SEM). nih.govphysiology.org
The determination of statistical significance is based on the p-value . A p-value represents the probability of obtaining the observed results, or more extreme results, if the null hypothesis (i.e., no effect of the treatment) were true. In neuroscience research, a p-value of less than 0.05 (p < 0.05) is conventionally considered to be statistically significant, indicating that the observed effect is unlikely to be due to chance. nih.govresearchgate.net Some studies may use more stringent p-value thresholds, such as p < 0.01 or p < 0.001, to denote higher levels of significance. nih.gov
Comparative Pharmacological Analysis
Distinctions from Other GABA_B Receptor Antagonists
CGP 35348 stands among the earlier developed selective GABA_B receptor antagonists that demonstrated the ability to cross the blood-brain barrier and exert central effects following peripheral administration. portico.orgif-pan.krakow.plnih.gov It is described as a selective, brain-accessible GABA_B receptor antagonist with a reported IC50 of 34 µM in rat cortical membranes. nih.govcaymanchem.comtocris.comrndsystems.comhellobio.com
Compared to even earlier antagonists like phaclofen (B54434), CGP 35348 exhibits significantly higher potency. Studies have indicated that CGP 35348 is approximately 10 to 30 times more potent than phaclofen in antagonizing GABA_B receptor-mediated effects. nih.gov Phaclofen is noted for its low affinity and poor brain penetration, limiting its utility in studies requiring central GABA_B receptor blockade. portico.orgif-pan.krakow.pl Phaclofen has also shown differential effects on pre- and post-synaptic receptors in some preparations. researchgate.net
While CGP 35348, along with CGP 55845A and CGP 36742, were among the first brain-penetrant GABA_B antagonists, their affinity is considered relatively low (in the micromolar range) when compared to later generations of antagonists. portico.orgif-pan.krakow.plresearchgate.nettandfonline.com Subsequent compounds, such as CGP 52432, CGP 54626, and CGP 56999, were developed with significantly higher affinities, typically in the nanomolar range. portico.orgif-pan.krakow.plresearchgate.nettandfonline.comnih.gov
Pharmacological comparisons have highlighted functional differences among these antagonists. For instance, in studies examining the attenuation of GHB's discriminative stimulus effects, CGP 35348 showed consistent potency across different experimental conditions, whereas CGP 52432 was less potent in certain training paradigms. psu.edu Furthermore, studies investigating effects on synaptic currents have shown that CGP 35348 (at 100 µM) was ineffective at blocking certain presynaptic GABA_B receptor-mediated effects that were blocked by CGP 55845A (at 1 µM), indicating potential differences in their interaction with presynaptic receptor populations or subtypes. physiology.org CGP 35348 was also found to be ineffective at antagonizing the inhibitory release of GABA elicited by baclofen (B1667701) at concentrations up to 100 µM, acting selectively as a GABA_B heteroreceptor antagonist in this specific context. wikipedia.org
Here is a table summarizing some comparative data on GABA_B receptor antagonists:
| Compound | Affinity Range | Brain Penetration | Notes | Sources |
| Phaclofen | Micromolar | Low | Earlier antagonist, lower potency than CGP 35348. | portico.orgif-pan.krakow.plnih.gov |
| CGP 35348 | Micromolar | Yes | Selective, brain-accessible, earlier generation. | portico.orgif-pan.krakow.plnih.govcaymanchem.comtocris.comrndsystems.comhellobio.com |
| CGP 36742 | Micromolar | Yes | Earlier generation brain-penetrant antagonist. | portico.orgif-pan.krakow.pltandfonline.com |
| CGP 52432 | Nanomolar | Yes | Higher affinity than CGP 35348, later generation. | portico.orgif-pan.krakow.plresearchgate.nettandfonline.com |
| CGP 55845 | Nanomolar | Yes | Higher affinity than CGP 35348, later generation. | portico.orgif-pan.krakow.plresearchgate.nettandfonline.com |
Note: Affinity values can vary depending on the specific assay and preparation used.
Specificity and Selectivity in Receptor Interaction
CGP 35348 is consistently characterized as a selective antagonist for the GABA_B receptor. nih.govcaymanchem.comtocris.comrndsystems.comhellobio.com In various receptor binding assays, CGP 35348 has demonstrated affinity solely for the GABA_B receptor, highlighting its selectivity within the GABAergic system. nih.gov
Beyond simple binding affinity, the selectivity of CGP 35348 has been explored in functional studies examining its effects on different GABA_B receptor populations. Research indicates that CGP 35348 exhibits a higher affinity for postsynaptic GABA_B receptors compared to presynaptic receptors. tocris.comrndsystems.com While some studies suggest it blocks the action of baclofen primarily at postsynaptic sites and not presynaptic receptors in certain preparations, other evidence indicates it can block presynaptic GABA_B receptors depending on the specific neuronal circuit and experimental conditions. caymanchem.comtocris.comrndsystems.comphysiology.orgjneurosci.org For example, in one study, CGP 35348 (at 1 mM) was reported to fully block presynaptic GABA_B receptors in the context of corticothalamic EPSCs, where GHB had no effect in its presence. jneurosci.org However, in the dorsolateral septal nucleus, a high concentration of CGP 35348 (100 µM) was ineffective against certain presynaptic effects blocked by a lower concentration of CGP 55845A (1 µM), suggesting potential subtype or location-specific differences in antagonist efficacy. physiology.org Despite these nuances, the overarching evidence supports CGP 35348 as a valuable tool for selectively targeting and investigating the roles of GABA_B receptors.
Antagonism of Gamma-Hydroxybutyrate (GHB) and Baclofen Effects
A key pharmacological property of CGP 35348 is its ability to antagonize the effects mediated by GABA_B receptor activation, particularly those induced by the selective GABA_B agonist baclofen. CGP 35348 has been shown to prevent baclofen-induced effects in various animal models, including antinociception and muscle relaxation. caymanchem.comtocris.comnih.gov In a dose-dependent manner, CGP 35348 effectively blocked the respiratory depressant effects caused by baclofen administration. bps.ac.uk Furthermore, at sufficient doses, CGP 35348 has been observed to completely block the effects of baclofen on behaviors such as sexual behavior and motor coordination in rats. nih.gov
The interaction of CGP 35348 with GHB effects is more complex and appears to depend on the specific effect being measured and the experimental context. Some research indicates that CGP 35348 can antagonize certain effects of GHB. For instance, CGP 35348 has been shown to attenuate the discriminative stimulus effects of GHB. psu.edu Studies investigating the mechanism of GHB action have also found that CGP 35348 can suppress GHB-induced G protein activation and the reduction of glutamate (B1630785) levels, suggesting that these particular effects of GHB are mediated via GABA_B receptors. drugbank.com In the context of corticothalamic EPSCs, CGP 35348 blocked the effects of GHB, indicating a GABA_B receptor-mediated mechanism in this specific pathway. jneurosci.org
However, other studies have reported differential antagonism of GHB and baclofen by CGP 35348. In a study examining schedule-controlled responding, CGP 35348 effectively antagonized the rate-decreasing effects of baclofen but did not antagonize those of GHB. nih.govresearchgate.net This suggests that while baclofen's effects in this paradigm are primarily GABA_B mediated and blockable by CGP 35348, GHB's effects may involve additional mechanisms or different interactions with GABA_B receptors that are not susceptible to antagonism by CGP 35348 in this context. Furthermore, one study noted that CGP 35348 was approximately threefold less potent at antagonizing the effects of GHB and gamma-butyrolactone (B3396035) (GBL) compared to its potency against baclofen and SKF-97,541. wikipedia.org These findings collectively indicate that while CGP 35348 is a potent antagonist of baclofen-mediated effects, its ability to antagonize GHB effects can vary depending on the specific effect and experimental conditions, potentially reflecting the involvement of both GABA_B and putative GHB receptors in mediating the diverse pharmacological profile of GHB.
Future Directions and Unanswered Research Questions
Elucidating Novel GABA_B Receptor Subtypes and CGP 35348 Interactions
While CGP 35348 is known to antagonize GABAB receptors, the precise nature of its interaction with potential novel GABAB receptor subtypes warrants further investigation. GABAB receptors are known to be heterodimers, typically composed of GABAB1 and GABAB2 subunits, but the possibility of other interacting proteins or splice variants contributing to functional diversity exists. guidetopharmacology.org Studies have indicated that pre- and postsynaptic GABAB receptors can exhibit different pharmacological profiles, with CGP 35348 showing higher affinity for postsynaptic receptors in some preparations, while other antagonists like CGP 55845 may be more effective at presynaptic sites in certain brain regions. tocris.comphysiology.orgphysiology.org This suggests potential underlying differences in receptor composition or associated signaling molecules that influence antagonist binding and efficacy. Future research should aim to:
Identify and characterize any novel GABAB receptor subunits or interacting proteins that may exist.
Determine if these potential subtypes exhibit differential binding affinities or functional responses to CGP 35348.
Investigate the molecular mechanisms underlying the observed differences in CGP 35348 potency at pre- and postsynaptic sites in various brain regions.
Understanding these interactions at a more granular level is crucial for fully appreciating the scope of CGP 35348's effects and for developing more targeted therapeutic strategies.
Comprehensive Analysis of Gender-Dependent Effects
Emerging research suggests that the effects of CGP 35348 may exhibit gender-dependent variations in certain contexts. Studies in albino mice following hypoxic-ischemic insult have indicated that CGP 35348 can have more pronounced effects on neuromuscular coordination and spatial learning in females compared to males. nih.gov Furthermore, gender-specific differences have been observed in exploratory behavior and certain hematological and serum biochemical parameters following CGP 35348 administration in the same model. thejaps.org.pknih.gov For instance, CGP 35348 treatment led to significantly lower concentrations of glucose, TRBC, TWBC, PCV, and MCV in female mice, while only glucose and TRBC were significantly different in males. thejaps.org.pk Similarly, effects on interleukin-6 and interleukin-18 concentrations in serum also showed gender specificity. who.int
Despite these observations, the underlying mechanisms for these gender-dependent effects remain largely unknown. Future research should focus on:
Conducting comprehensive studies across different species and experimental models to confirm and further characterize gender-dependent responses to CGP 35348.
Investigating potential hormonal influences or sex-specific differences in GABAB receptor expression, signaling pathways, or metabolism that could explain these observed differences.
Exploring the implications of these gender differences for the translational potential of GABAB receptor-targeted therapies.
A thorough understanding of gender as a biological variable is essential for advancing the clinical relevance of research involving CGP 35348.
Table 1: Gender-Specific Effects of CGP 35348 on Hematological Parameters in Albino Mice Following Hypoxia-Ischemia thejaps.org.pk
| Parameter | Male Control (Mean ± SD) | Male CGP 35348 (Mean ± SD) | Male P Value | Female Control (Mean ± SD) | Female CGP 35348 (Mean ± SD) | Female P Value |
| Glucose | - | - | 0.002 | - | - | 0.01 |
| TRBC | - | - | 0.007 | - | - | 0.01 |
| TWBC | - | - | NS | - | - | 0.01 |
| PCV | - | - | NS | - | - | 0.01 |
| MCV | - | - | NS | - | - | 0.047 |
Note: Data values are illustrative based on reported significance levels and general trends in the source, as specific means and standard deviations for all parameters across all groups were not consistently provided in the snippet for direct table extraction. NS = Not Significant.
Investigation of Long-Term Neuroadaptive Changes
While studies have explored the acute effects of CGP 35348, the long-term neuroadaptive changes induced by chronic administration or prolonged GABAB receptor antagonism by this compound are not fully elucidated. Research on other GABAB receptor modulators suggests that chronic exposure can lead to neuroadaptations in relevant brain circuits. researchgate.net Understanding the persistent effects of CGP 35348 on neuronal plasticity, receptor expression levels, and downstream signaling pathways is critical for assessing its potential therapeutic utility and identifying any potential for long-term alterations in brain function. Future research should address:
Evaluating the effects of chronic CGP 35348 administration on synaptic plasticity mechanisms, such as long-term potentiation (LTP) and long-term depression (LTD), in various brain regions. CGP 35348 has been shown to facilitate memory, potentially by effects on LTP. tocris.comrndsystems.com
Investigating changes in the expression and localization of GABAB receptor subunits and associated proteins following prolonged exposure to CGP 35348.
Determining if long-term CGP 35348 treatment leads to persistent changes in neuronal excitability or network activity.
These investigations will provide valuable insights into the sustained impact of GABAB receptor antagonism and inform the potential for long-term therapeutic applications.
Exploration of Combined Therapeutic Strategies
Given the involvement of GABAB receptors in a wide range of physiological and pathological processes, exploring the potential of combining CGP 35348 with other therapeutic agents is a promising avenue for future research. Preclinical studies have already begun to investigate such combinations. For instance, intrathecal pretreatment with CGP 35348 prevented the synergistic antinociceptive effect of a combination of the GABAB receptor agonist baclofen (B1667701) and the NMDA receptor antagonist ketamine in a rat model of neuropathic spinal cord injury pain, indicating that the combination's effect was mediated, in part, through spinal GABAB receptors. nih.gov
Future research should systematically explore combinations of CGP 35348 with drugs targeting other neurotransmitter systems or pathological pathways relevant to conditions where GABAB receptors play a role. This includes investigating combinations for:
Neuropathic pain, building on findings regarding interactions with NMDA receptor antagonists. nih.gov
Neurological disorders characterized by imbalances in excitation and inhibition.
Conditions involving aberrant neurogenesis, considering CGP 35348's observed effects on hippocampal progenitor cells in neonatal rats. frontiersin.orgresearchgate.net
Potential roles in cancer therapy, given the emerging understanding of GABAergic signaling in cancer progression. nih.govpatsnap.com
Rigorous preclinical studies are needed to evaluate the efficacy, potential synergy, and safety of such combined approaches.
Translation of Preclinical Findings to Clinical Contexts
While CGP 35348 has been an invaluable tool in preclinical research, translating these findings to clinical contexts presents significant challenges and unanswered questions. cgmpconsulting.commiami.edu Although CGP 35348 is brain-penetrant tocris.comhellobio.comrndsystems.comnih.govresearchgate.net, its suitability as a therapeutic agent in humans requires extensive investigation. Key questions for future research include:
Determining the appropriate patient populations and specific conditions where GABAB receptor antagonism with a compound like CGP 35348 might offer therapeutic benefit, based on the wealth of preclinical data.
Conducting pharmacokinetic and pharmacodynamic studies in humans to understand how CGP 35348 is absorbed, distributed, metabolized, and excreted, and its effects on human GABAB receptors.
Identifying reliable biomarkers that can indicate target engagement and predict therapeutic response in clinical trials.
Addressing the complexities of translating findings from animal models, considering potential species differences in GABAB receptor function and the manifestation of diseases. cgmpconsulting.commiami.edu
The path from preclinical observations with CGP 35348 to potential clinical applications requires a dedicated and systematic approach to bridge the gap between laboratory findings and human therapy.
Q & A
Q. What is the primary mechanism of action of CGP 35348 in modulating GABAB receptor activity?
CGP 35348 acts as a selective, competitive antagonist of GABAB receptors, binding to the receptor to inhibit GABA-mediated signaling. Its antagonistic activity is characterized by an EC50 of 34 μM, as determined through Schild plot analysis in rat olfactory bulb membrane studies . Methodologically, researchers validate its selectivity via displacement assays using radiolabeled ligands (e.g., [³H]-GABA) and confirm functional antagonism by measuring its ability to reverse baclofen-induced effects on adenylyl cyclase activity .
Q. What are the common in vivo applications of CGP 35348 in neuroscience research?
CGP 35348 is widely used to study neuroprotection, synaptic plasticity, and sex-specific immune modulation in brain injury models. For example:
- In neonatal mice, it improves neurobehavioral outcomes (e.g., spatial learning) post-hypoxic brain injury at doses of 10–20 mg/kg .
- In glioblastoma (GBM) models, it reduces tumor progression in female mice by modulating immune cell infiltration (e.g., NOS2+ myeloid-derived suppressor cells) .
Key methodological considerations include route of administration (intraperitoneal or intracerebroventricular) and validating target engagement via microdialysis or immunohistochemistry .
Q. How do researchers standardize CGP 35348 dosing in vitro versus in vivo studies?
In vitro studies (e.g., synaptosome preparations) typically use 10–100 μM concentrations to block GABAB autoreceptors . In vivo doses range from 10–50 mg/kg, adjusted for factors like blood-brain barrier permeability (e.g., 20 mg/kg i.p. in rodent GBM models) . Dose-response curves and receptor occupancy assays are critical for confirming efficacy without off-target effects .
Advanced Research Questions
Q. How do sex-specific differences influence the therapeutic efficacy of CGP 35348 in glioblastoma?
CGP 35348 exhibits sex-dimorphic effects in GBM, extending survival in female mice by reducing immune cell infiltration (e.g., CD45+ leukocytes) but showing no benefit in males or immunocompromised models . To investigate this, researchers use flow cytometry to profile tumor-infiltrating immune cells and RNA-seq to identify sex-specific pathways (e.g., NOS2 downregulation in female gMDSCs) . Methodological challenges include controlling for hormonal cycles and validating immune dependency via adoptive transfer experiments .
Q. What experimental contradictions arise when studying CGP 35348’s effects on synaptic transmission?
Discrepancies exist in its efficacy across receptor subtypes:
- CGP 35348 antagonizes postsynaptic GABAB receptors in the hippocampus (IC50 = 24.4 μM) but fails to block presynaptic autoreceptors in human neocortex synaptosomes .
- In aged rats, it displaces GABAB binding from a single site (vs. two sites in young rats), suggesting age-dependent receptor plasticity .
Researchers address these by combining electrophysiology (e.g., field postsynaptic potential recordings) with competitive binding assays to map receptor subtypes .
Q. How can researchers optimize CGP 35348 delivery to overcome pharmacokinetic limitations?
Despite its brain penetrance, CGP 35348 has a short half-life (<2 hours in rodents). Advanced methods include:
- Nanoformulation : Lipid-based nanoparticles improve bioavailability in murine GBM models .
- Continuous infusion : Osmotic pumps sustain therapeutic concentrations during long-term neuroprotection studies .
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is essential to correlate plasma levels with receptor occupancy .
Q. What are the implications of CGP 35348’s differential affinity across species?
Species-specific variations in GABAB receptor structure affect antagonist binding. For instance:
- In rats, CGP 35348 shows higher affinity (pA2 = 4.31) compared to primates due to receptor subunit differences .
- Human-derived synaptosomes require 10-fold higher concentrations to achieve similar autoreceptor blockade .
Cross-species studies should include homology modeling of GABAB subunits and functional assays using species-matched tissues .
Methodological Best Practices
- Validating Antagonism : Use Schild analysis with baclofen as an agonist to calculate pA2 values and confirm competitive binding .
- Immune Profiling : Combine single-cell RNA sequencing with flow cytometry to dissect sex-specific immune modulation in oncology models .
- Ethical Considerations : Adhere to ARRIVE guidelines for animal studies, particularly in sex-dimorphic research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
